molecular formula C₄₈H₄₈D₅NO₁₄ B1154137 Taxol F-d5

Taxol F-d5

Cat. No.: B1154137
M. Wt: 872.96
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Description

Foundational Significance of Paclitaxel (B517696) in Chemical Biology

Paclitaxel, widely recognized by its brand name Taxol, stands as a cornerstone compound in the field of chemical biology, particularly for its profound impact on cancer research and treatment. Isolated initially from the bark of the Pacific yew, Taxus brevifolia, paclitaxel is a complex tetracyclic diterpenoid wikipedia.orgnih.gov. Its discovery in the 1960s and structural elucidation in 1971 marked a significant advancement in the search for naturally derived therapeutic agents wikipedia.orgnih.govmolbiolcell.org.

The foundational significance of paclitaxel in chemical biology stems primarily from its unique mechanism of action. Unlike other tubulin-targeting agents that inhibit microtubule assembly, paclitaxel stabilizes the microtubule polymer, actively promoting its assembly and preventing its disassembly wikipedia.orgmolbiolcell.orgnih.gov. This hyper-stabilization disrupts the dynamic equilibrium of microtubules, which is essential for critical cellular processes, most notably the formation of the mitotic spindle during cell division nih.govnih.gov. By interfering with mitotic spindle function, paclitaxel leads to mitotic arrest, ultimately triggering cell death in rapidly dividing cells, including cancer cells wikipedia.orgmolbiolcell.orgnih.gov.

This distinct mechanism of action has made paclitaxel an invaluable tool for studying microtubule dynamics, cell cycle regulation, and the fundamental processes of mitosis in chemical biology research wikipedia.orgnih.gov. Its ability to "freeze" microtubules in a polymerized state provides researchers with a means to investigate the intricate interactions between tubulin subunits and associated proteins, as well as the cellular consequences of disrupting cytoskeletal dynamics wikipedia.orgmolbiolcell.orgnih.gov. The compound's success in the clinic for various cancers, such as ovarian, breast, and lung cancer, further underscores its importance as a subject of extensive chemical and biological investigation wikipedia.orgmolbiolcell.orgfishersci.cacancer.gov. Research continues to explore its effects on other cellular processes like autophagy and apoptosis medchemexpress.commedchemexpress.commedchemexpress.com.

Evolution of Research on Paclitaxel and its Deuterated Analogues

The initial discovery and characterization of paclitaxel spurred extensive research into its properties, synthesis, and potential modifications to improve its therapeutic profile and expand its applications mdpi.comacs.org. The complex structure of paclitaxel presented significant challenges for total chemical synthesis, leading to the development of semi-synthetic routes and the exploration of related taxanes like docetaxel (B913) nih.govmdpi.comacs.org.

Research into paclitaxel analogues has evolved along several lines, including modifications to enhance solubility, reduce toxicity, overcome resistance mechanisms, and improve targeting nih.govacs.orgmdpi.com. A significant area of investigation has involved the creation of structural analogues to probe the structure-activity relationships and understand the precise binding interactions with tubulin acs.orgcsic.es.

The introduction of deuterium (B1214612) into drug molecules, a process known as deuteration, represents another important evolutionary step in pharmaceutical research medchemexpress.comnih.gov. Deuterium substitution, while a subtle structural change involving the addition of a neutron, can influence the pharmacokinetic and metabolic profiles of compounds due to the kinetic isotope effect medchemexpress.comnih.gov. This effect can alter the rate at which enzymes, particularly cytochrome P450 enzymes involved in drug metabolism, cleave carbon-deuterium bonds compared to carbon-hydrogen bonds nih.gov.

Research on deuterated analogues of paclitaxel has emerged from this broader interest in using deuteration to modulate drug properties. These analogues serve as valuable tools in chemical biology and pharmacological studies, particularly for investigating metabolic pathways and quantifying the parent compound medchemexpress.commedchemexpress.comcaymanchem.comcnrs.frresearchgate.netbiomol.comaacrjournals.orgnih.gov. By strategically placing deuterium atoms at specific positions, researchers can track the metabolic fate of the molecule and differentiate the parent drug from its metabolites using techniques like mass spectrometry medchemexpress.comnih.govcnrs.frresearchgate.netaacrjournals.orgnih.gov. This has been crucial in understanding how paclitaxel is processed in biological systems and identifying potential sites of metabolic vulnerability nih.govnih.gov.

Rationale and Specific Applications of Taxol F-d5 in Scientific Investigation

This compound is a specific deuterated analogue of paclitaxel, characterized by the incorporation of five deuterium atoms (d5) on the benzoyl group of the C13 side chain caymanchem.combiomol.comnih.gov. The rationale behind the creation and use of this compound in scientific investigation is primarily centered on its utility as a stable isotope-labeled internal standard for the quantification of paclitaxel caymanchem.combiomol.com.

In quantitative analysis, particularly using mass spectrometry-based techniques like LC-MS or GC-MS, it is essential to accurately measure the concentration of an analyte in complex biological matrices. Internal standards are compounds added to samples at a known concentration to account for variations that can occur during sample preparation, chromatography, and detection caymanchem.combiomol.com. An ideal internal standard behaves identically to the analyte throughout the analytical process but can be distinguished by the detector. Deuterated analogues like this compound fulfill this requirement for paclitaxel.

The specific applications of this compound in scientific investigation include:

Quantitative Bioanalysis: this compound is widely used as an internal standard for quantifying paclitaxel in various biological samples, such as plasma, tissue extracts, and cell lysates caymanchem.comcnrs.frresearchgate.netbiomol.comaacrjournals.orgnih.gov. By spiking samples with a known amount of this compound, researchers can determine the absolute concentration of endogenous or administered paclitaxel by comparing the signal intensity of paclitaxel to that of the deuterated standard using mass spectrometry caymanchem.comcnrs.frresearchgate.netbiomol.comaacrjournals.orgnih.gov.

Metabolism Studies: While this compound itself is primarily used for quantification, the concept behind its design is rooted in metabolism research. Deuteration at specific sites, such as the benzoyl group in this compound, can potentially alter the metabolic rate at that position due to the kinetic isotope effect medchemexpress.comnih.gov. Although this compound is mainly a quantitative tool, other selectively deuterated paclitaxel analogues can be synthesized and used in in vitro and in vivo metabolism studies to elucidate the specific enzymatic pathways involved in paclitaxel biotransformation and identify metabolic "soft spots" medchemexpress.comnih.gov.

Pharmacokinetic Studies: Accurate quantification using this compound is fundamental to conducting pharmacokinetic studies of paclitaxel. By measuring paclitaxel concentrations in biological fluids over time, researchers can determine key pharmacokinetic parameters such as absorption, distribution, metabolism (with the caveat above), and excretion nih.govnih.gov. This information is crucial for understanding how paclitaxel behaves in a biological system and for preclinical and clinical research.

Mechanistic Studies: While paclitaxel's primary mechanism involves microtubule stabilization, ongoing research explores its broader cellular effects and interactions molbiolcell.orgnih.govacs.org. The ability to accurately quantify paclitaxel levels in cells or tissues using this compound as an internal standard supports mechanistic studies investigating the relationship between drug concentration and cellular responses, such as microtubule bundling, cell cycle arrest, and apoptosis medchemexpress.commedchemexpress.commedchemexpress.com.

The PubChem CID for Paclitaxel is 36314 wikipedia.orgciteab.comguidetopharmacology.orgciteab.com. The PubChem CID for Paclitaxel-d5 (this compound) is 25191011 nih.gov.

Properties

Molecular Formula

C₄₈H₄₈D₅NO₁₄

Molecular Weight

872.96

Synonyms

(αR,βS)-α-Hydroxy-β-[(phenylacetyl)amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodec

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Paclitaxel Relevance to Deuterated Analogues

Microtubule Dynamics Modulation

Microtubules are dynamic structures that undergo continuous cycles of polymerization (assembly) and depolymerization (disassembly), a behavior known as dynamic instability. jove.commolbiolcell.org This dynamic nature is crucial for processes like chromosome segregation during mitosis. jove.comnih.gov Paclitaxel (B517696) interferes with this dynamic instability. nih.gov

Paclitaxel binds to the beta-tubulin subunit within the microtubule structure. patsnap.comnih.gov This binding occurs at a specific site located on the inner surface of microtubules, near the nucleotide-binding site on beta-tubulin. nih.gov The interaction is specific, and structural studies have provided insights into the binding determinants, although high-resolution details of the tubulin-taxane complex have been further elucidated more recently. elifesciences.org The 2'-hydroxyl group in the flexible side chain of paclitaxel is considered particularly important for its activity and binding affinity. nih.gov

Studies have shown that paclitaxel can induce tubulin polymerization even in conditions that would normally not favor assembly, such as in the absence of GTP, microtubule-associated proteins, or physiological temperatures. mdpi.com The resulting microtubules are abnormally stable. nih.govcytoskeleton.com

Deuterated paclitaxel, such as Paclitaxel-d5, is also described as stabilizing tubulin polymerization. medchemexpress.com While the extent or kinetics of polymerization promotion by Taxol F-d5 compared to paclitaxel might exhibit subtle differences due to the kinetic isotope effect associated with C-D bonds being stronger than C-H bonds, the principal outcome of enhanced polymerization is expected to be similar. gabarx.cominformaticsjournals.co.in

In addition to promoting assembly, paclitaxel is a potent inhibitor of microtubule depolymerization (disassembly). patsnap.comcytoskeleton.com By binding to the beta-tubulin subunit within the assembled microtubule, paclitaxel stabilizes the polymer structure and prevents the normal shortening and breakdown of microtubules. patsnap.comnih.gov This inhibition of disassembly is a critical aspect of its mechanism, leading to the accumulation of excessively stable, non-dynamic microtubules. patsnap.comnih.gov

This compound, as a deuterated analogue, is also expected to inhibit microtubule depolymerization, consistent with the mechanism of paclitaxel. evitachem.com The increased stability of C-D bonds could theoretically influence the dynamics of the interaction between the drug and tubulin, potentially affecting the rate or extent of depolymerization inhibition under certain conditions, but the core inhibitory effect is maintained.

Cell Cycle Regulation Interference

The disruption of microtubule dynamics by paclitaxel has profound consequences for cell cycle progression, particularly during mitosis, the phase of cell division. patsnap.comwikipedia.org

Paclitaxel treatment leads to cell cycle arrest, primarily at the G2 and M phases. patsnap.comnih.govwikipedia.org The stabilization of microtubules prevents the proper formation and function of the mitotic spindle, a structure made of microtubules that is essential for separating duplicated chromosomes. nih.gov Cells are unable to progress through mitosis, becoming blocked at the metaphase-anaphase transition. wikipedia.org This prolonged mitotic arrest activates cellular checkpoints, ultimately leading to cell death, often through apoptosis. jove.comwikipedia.orgnih.gov

Research findings indicate that paclitaxel induces G2/M phase cell cycle arrest in a dose-dependent manner. spandidos-publications.com While the direct effect of this compound on cell cycle arrest has not been detailed in the searched literature, its mechanism of stabilizing microtubules suggests it would similarly induce G2/M arrest, contributing to its potential cytotoxic effects on dividing cells.

The mitotic spindle is a highly dynamic structure that relies on the precise assembly and disassembly of microtubules to correctly align and segregate chromosomes. nih.gov By stabilizing microtubules, paclitaxel disrupts the dynamic processes required for proper spindle formation and function. patsnap.comnih.gov This results in the formation of abnormal or dysfunctional mitotic spindles. wikipedia.orgaacrjournals.orgresearchgate.net

The presence of excessively stable microtubules interferes with the normal reorganization of the cytoskeleton necessary for spindle assembly. nih.gov Even if a spindle structure forms in the presence of paclitaxel, it is often composed of short, non-dynamic microtubules incapable of proper chromosome segregation. nih.gov This disruption of the spindle apparatus is a primary trigger for the mitotic arrest and subsequent cell death observed with paclitaxel treatment. wikipedia.orgresearchgate.net

Deuterated paclitaxel analogues are expected to similarly disrupt spindle apparatus formation and function due to their shared mechanism of microtubule stabilization. evitachem.com The relevance of deuteration in this context is likely more related to potential differences in cellular uptake, metabolism, or interaction with cellular components over time rather than a fundamental alteration in the mechanism of spindle disruption itself.

Mechanisms of Cell Death Induction

The disruption of microtubule dynamics by paclitaxel leads to various downstream effects, ultimately triggering cell death in cancer cells. While the primary understanding initially focused on mitotic arrest, it is now recognized that paclitaxel can induce multiple forms of cell death nih.govresearchgate.nethud.ac.uk.

Apoptosis Pathway Activation (e.g., Bcl-2, p53-dependent and independent pathways)

Apoptosis, or programmed cell death, is a key mechanism by which paclitaxel eliminates cancer cells news-medical.netnih.govresearchgate.netnih.gov. Paclitaxel has been shown to induce intrinsic apoptosis nih.govresearchgate.net. This involves the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP) nih.govresearchgate.net. Paclitaxel can modulate the activity of both pro-apoptotic and anti-apoptotic mediators nih.govresearchgate.net. For instance, research indicates that paclitaxel can induce apoptosis by binding to the anti-apoptotic protein Bcl-2, thereby inhibiting its function news-medical.netdrugbank.com. While p53-dependent pathways are often involved in the cellular response to DNA damage and cell cycle arrest, paclitaxel's induction of apoptosis can occur through both p53-dependent and independent mechanisms, depending on the cell type and context researchgate.net.

Autophagy and Senescence Induction in Cellular Models

In addition to apoptosis, paclitaxel can also induce autophagy and senescence in cellular models nih.govresearchgate.netnih.govresearchgate.net. Autophagy is a cellular process involving the degradation and recycling of cellular components. Studies have shown that paclitaxel treatment can lead to a significant increase in autophagy markers, such as LC3B-II, along with the upregulation of Atg5, class III PI3K, and Beclin-1, and the downregulation of p62 nih.govresearchgate.net. While autophagy can sometimes act as a survival mechanism for cells under stress, in certain contexts, it can contribute to paclitaxel-induced cell death nih.govresearchgate.net.

Senescence is a state of stable cell cycle arrest. Research indicates that cells arrested by paclitaxel, particularly those that escape mitotic catastrophe, may undergo senescence nih.govresearchgate.net. This was observed in studies where cells treated with paclitaxel showed decreased expression of cell division regulatory proteins like CDC2, CDC25C, and lamin B1, indicating the induction of senescence nih.govresearchgate.net. However, it is important to note that senescence, like autophagy, can sometimes be associated with resistance to paclitaxel nih.govresearchgate.net.

Biosynthesis and Semi Synthetic Production Methodologies of Taxanes

Natural Biosynthetic Pathway Elucidation in Taxus Species

The biosynthesis of Taxol in yew (Taxus) species is a complex, multi-step process that begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP) nih.govresearchgate.net. This intricate pathway involves approximately 19 enzymatic steps and can be broadly categorized into the formation of the taxane (B156437) skeleton, a series of oxygenations and acylations, and the attachment of a functionally critical side chain nih.govresearchgate.net.

Identification and Characterization of Key Enzymes (e.g., taxadiene synthase, hydroxylases)

The journey from the linear GGPP molecule to the complex polycyclic structure of Taxol is orchestrated by a series of highly specific enzymes.

Cytochrome P450 Hydroxylases: Following the formation of the taxane core, a series of eight oxygenation reactions are catalyzed by cytochrome P450 (CYP) monooxygenases nih.govresearchgate.net. These enzymes are responsible for introducing hydroxyl groups at specific positions on the taxane ring, a critical process for the molecule's ultimate bioactivity. All identified Taxol-related P450s in Taxus belong to the CYP725A subfamily nih.govfrontiersin.org. Some of the key characterized hydroxylases include:

Taxadiene 5α-hydroxylase (T5αH): This enzyme catalyzes the first hydroxylation of the taxane skeleton at the C5 position nih.govpnas.org.

Taxane 10β-hydroxylase (T10βH): This P450 enzyme is responsible for the hydroxylation at the C10 position of the taxane core pnas.orgnih.gov.

Taxane 13α-hydroxylase (T13αH): This enzyme introduces a hydroxyl group at the C13 position, a crucial step for the eventual attachment of the side chain nih.govnih.gov.

The high degree of sequence similarity among these hydroxylases, coupled with their distinct substrate specificities, suggests a rapid evolution of these enzymes to create a complex metabolic network nih.gov.

Acyltransferases: Several acyltransferase enzymes are also pivotal in the biosynthetic pathway, catalyzing the addition of acyl groups to the taxane core. These include:

Taxadiene-5α-ol-O-acetyltransferase (TAT): This enzyme acetylates the hydroxyl group at the C5 position nih.gov.

10-deacetylbaccatin III-10-O-acetyltransferase (DBAT): DBAT is responsible for the acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III, a late-stage intermediate researchgate.netnih.gov.

Baccatin (B15129273) III-3-amino-3-phenylpropanoyltransferase (BAPT): This enzyme attaches the C13 side chain to baccatin III researchgate.netnih.gov.

N-debenzoyl-taxol N-benzoyltransferase (DBTNBT): This enzyme catalyzes the final benzoylation step in the formation of paclitaxel (B517696) researchgate.netnih.gov.

EnzymeAbbreviationFunction in Taxol Biosynthesis
Taxadiene SynthaseTSCyclization of GGPP to form the taxane skeleton.
Taxadiene 5α-hydroxylaseT5αHHydroxylation at the C5 position of the taxane ring.
Taxane 10β-hydroxylaseT10βHHydroxylation at the C10 position of the taxane ring.
Taxane 13α-hydroxylaseT13αHHydroxylation at the C13 position of the taxane ring.
Taxadiene-5α-ol-O-acetyltransferaseTATAcetylation of the C5 hydroxyl group.
10-deacetylbaccatin III-10-O-acetyltransferaseDBATAcetylation of the C10 hydroxyl group of 10-deacetylbaccatin III.
Baccatin III-3-amino-3-phenylpropanoyltransferaseBAPTAttachment of the C13 side chain to baccatin III.
N-debenzoyl-taxol N-benzoyltransferaseDBTNBTFinal benzoylation to form paclitaxel.

Genetic Regulation of Taxane Biosynthesis

The production of taxanes in Taxus species is tightly regulated at the genetic level. The expression of the biosynthetic genes is influenced by various factors, including developmental stage, tissue type, and environmental stimuli mdpi.com. For instance, the application of methyl jasmonate, a plant signaling molecule, has been shown to induce the expression of genes involved in the taxol pathway in Taxus cell cultures, leading to increased production nih.govnih.gov. Recent genomic studies of different Taxus species have begun to unravel the complex regulatory networks that control taxane biosynthesis oup.com. These studies have identified clusters of biosynthetic genes, suggesting coordinated regulation, and have pinpointed transcription factors that may act as master switches for the pathway oup.comresearchgate.net. Understanding this genetic regulation is crucial for developing strategies to enhance taxane production.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers a promising avenue for increasing the yield of taxanes in their native producers. These strategies aim to overcome potential bottlenecks in the biosynthetic pathway and divert more metabolic flux towards the production of the desired compounds escholarship.orgbgu.ac.il. One approach involves the overexpression of genes encoding rate-limiting enzymes in the pathway nih.gov. While taxadiene synthase is the committed step, it is not always the bottleneck; therefore, identifying and overexpressing other limiting enzymes, such as specific hydroxylases or acyltransferases, can be more effective researchgate.net. Another strategy involves the downregulation of competing metabolic pathways to increase the availability of the precursor, GGPP, for taxane biosynthesis bgu.ac.il. The recent elucidation of nearly the entire Taxol biosynthetic pathway has provided a more complete toolkit of genes for these engineering efforts oup.combiocompare.com.

Heterologous Expression Systems for Taxane Precursors and Intermediates

The slow growth of Taxus trees and the low concentrations of Taxol in these plants have driven research into alternative production platforms biocompare.comtaylorfrancis.com. Heterologous expression, which involves transferring the genetic machinery for taxane biosynthesis into faster-growing and more easily manipulated organisms, is a key area of this research oup.comnih.gov.

Microbial Fermentation Approaches (e.g., yeast, bacteria)

Microorganisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are attractive hosts for the production of taxane precursors due to their rapid growth, well-understood genetics, and scalability of fermentation processes nih.govwikipedia.org.

Yeast-based systems: Saccharomyces cerevisiae has been successfully engineered to produce taxadiene, the initial precursor of Taxol nih.govnih.gov. This has been achieved by introducing the gene for taxadiene synthase from Taxus into the yeast and optimizing the host's metabolic pathways to increase the supply of the GGPP precursor nih.govnih.gov. Further efforts have focused on introducing subsequent enzymes from the Taxol pathway, such as the cytochrome P450 hydroxylases, into yeast to produce more advanced, oxygenated taxane intermediates ucl.ac.ukucl.ac.uk.

Bacterial-based systems: Escherichia coli has also been engineered to produce taxadiene and its hydroxylated derivatives nih.govchemistryworld.com. A significant challenge in both bacterial and yeast systems is the proper expression and functioning of the plant-derived cytochrome P450 enzymes, which often require specific membrane environments and redox partners nih.govacs.org. Co-expression of these P450s with a P450 reductase from Taxus has been shown to improve their activity in microbial hosts nih.gov.

Host OrganismTarget Taxane IntermediateKey Engineering Strategies
Saccharomyces cerevisiae (Yeast)TaxadieneExpression of taxadiene synthase; upregulation of the mevalonate (B85504) pathway to increase GGPP supply.
Escherichia coli (Bacteria)Taxadiene and oxygenated taxanesExpression of taxadiene synthase and cytochrome P450 hydroxylases; co-expression with P450 reductase.
Saccharomyces cerevisiae (Yeast)Oxygenated taxanesExpression of multiple pathway enzymes including hydroxylases and acyltransferases.

The production of Taxol F-d5 is achieved through a semi-synthetic process that utilizes a biosynthetic precursor. Baccatin III, a late-stage intermediate in the Taxol pathway, is extracted from Taxus needles or cell cultures. This naturally derived precursor is then chemically modified to attach the deuterated side chain, yielding this compound. The deuterium (B1214612) atoms are incorporated into the benzoyl group of the side chain during its chemical synthesis, prior to its attachment to the baccatin III core.

Plant Cell and Tissue Culture Optimization

Plant cell and tissue culture of Taxus species represents a significant advancement over the reliance on whole plants for taxane production taylorfrancis.comgrantome.comiupac.org. This approach offers a more controlled and sustainable source of Taxol and its precursors oup.comiupac.org.

Semi-Synthetic and Total Chemical Synthesis of Paclitaxel Core and Side Chains

The journey to synthesize paclitaxel and its analogues is a landmark in organic chemistry, showcasing the evolution of synthetic strategies to tackle highly complex molecular targets wikipedia.org. The paclitaxel molecule consists of a complex tetracyclic core, known as baccatin III, and an ester side chain at the C-13 position, both of which have been targets of extensive synthetic efforts wikipedia.orgresearchgate.net.

A critical step in the semi-synthesis and total synthesis of paclitaxel is the attachment of the C-13 side chain to the baccatin III core. The development of efficient coupling reactions to form the ester linkage between the C-13 hydroxyl group of the baccatin III core and the side chain precursor has been a major focus. One of the key challenges is the steric hindrance around the C-13 position within the concave structure of the taxane skeleton google.com.

Various coupling methods have been developed to overcome these challenges. A widely adopted method involves the use of β-lactams as precursors for the side chain. For instance, the Ojima-Holton method utilizes a β-lactam to introduce the N-benzoyl-β-phenylisoserine side chain wikipedia.org. The reaction of the lithium alkoxide of a protected baccatin III derivative with the β-lactam efficiently forms the desired ester linkage.

In the context of synthesizing deuterated analogues like this compound, the required deuterated side chain precursor would be synthesized first and then coupled with the baccatin III core. The synthesis of the deuterated side chain would involve using deuterated reagents. For example, the phenylacetyl group of the Taxol F side chain could be constructed using deuterated phenylacetic acid or its derivatives in the coupling process.

Recent advancements in total synthesis have also introduced novel coupling strategies. For example, inter- and intramolecular radical coupling reactions have been employed to connect the A- and C-ring fragments and to cyclize the B-ring of the taxane core, respectively researchgate.netnih.gov. These powerful methods provide new pathways for the assembly of the complex taxane skeleton and could potentially be adapted for the synthesis of deuterated analogues.

Key Coupling Reactions in Paclitaxel Synthesis

Coupling Reaction Precursors Key Features
Ojima-Holton Method Protected baccatin III, β-lactam Forms the C-13 ester linkage with the side chain.
Shapiro Reaction Hydrazone and aldehyde Used in some total syntheses to connect A and C ring precursors.
McMurry Reaction Dialdehyde Employed for the closure of the eight-membered B-ring.

The construction of the tetracyclic 6-8-6-4 ring system of the taxane core is a formidable challenge in organic synthesis researchgate.netnih.gov. Numerous research groups have devised unique strategies to assemble this complex framework, leading to several successful total syntheses of paclitaxel wikipedia.org.

These strategies can be broadly categorized as either linear or convergent. Linear syntheses build the molecule in a step-by-step fashion, while convergent syntheses involve the preparation of several complex fragments that are then joined together in the later stages.

Notable Strategies for Taxane Ring Construction:

Nicolaou's Convergent Synthesis: This approach involved the coupling of the A and C rings via a Shapiro reaction, followed by the closure of the B ring using a McMurry reaction wikipedia.org.

Holton's Linear Synthesis: This synthesis started from a natural product, patchoulene oxide, and built the taxane core in a linear sequence.

Danishefsky's Synthesis: This route utilized a Diels-Alder reaction to construct a key intermediate, which was then elaborated to the taxane core.

Wender's Synthesis: This approach started from pinene and involved a key fragmentation reaction to form the eight-membered B-ring.

Baran's Two-Phase Synthesis: This strategy involves a cyclase phase to construct a simplified tricyclic core, followed by an oxidase phase to introduce the necessary oxygenation. Interestingly, this synthesis strategically incorporated a deuterium atom to prevent an undesired oxidation reaction at a specific position during the synthesis organic-chemistry.org. This highlights the utility of isotopic labeling not just for analytical standards but also as a tool in synthetic strategy.

The construction of the oxetane (B1205548) D-ring is another critical step in taxane synthesis. This is often achieved through an intramolecular nucleophilic substitution reaction of a suitably functionalized precursor.

A unified synthetic approach has also been developed to access diverse taxane cores, starting from the monoterpenoid (S)-carvone. This strategy utilizes skeletal remodeling and convergent fragment coupling, showcasing the versatility of modern synthetic methods nih.gov. These advanced strategies could be employed to synthesize the core of deuterated taxanes, which would then be coupled with the deuterated side chain.

The significant synthetic challenges associated with the total synthesis of paclitaxel have motivated the design and synthesis of structurally simplified taxane analogues. The goal is to create molecules that are easier to synthesize while retaining or even improving upon the biological activity of the parent compound.

These simplified analogues often feature modifications to the baccatin III core or the C-13 side chain. For example, some analogues may have a simplified ring system or lack certain functional groups that are not essential for activity. The synthesis of these analogues provides valuable insights into the structure-activity relationships of taxanes.

The development of deuterated drugs is an active area of pharmaceutical research, as the introduction of deuterium can favorably alter the metabolic profile of a drug nih.gov. While this compound is primarily used as an analytical standard, the principles behind its synthesis—the incorporation of deuterium into a specific part of the molecule—are relevant to the broader field of medicinal chemistry and the development of novel therapeutic agents. The synthesis of such isotopically labeled compounds relies on the robust synthetic methodologies developed for the parent compound, paclitaxel.

Structure Activity Relationships Sar and Rational Design of Paclitaxel Analogues

Identification of Essential Pharmacophoric Elements

SAR studies of paclitaxel (B517696) have identified several key structural features essential for its biological activity and interaction with tubulin acs.orgmdpi.comcapes.gov.brnih.govresearchgate.net. These include the C-13 side chain, the ester groups at C-2 and C-4, and specific elements of the baccatin (B15129273) core acs.orgmdpi.comcapes.gov.br.

Significance of the C-13 Side Chain for Tubulin Binding

The C-13 N-acyl-β-phenylisoserine side chain, or variations thereof, is considered a major structural feature necessary for paclitaxel's activity acs.org. This side chain is intimately involved in interactions at the tubulin binding site capes.gov.brresearchgate.net. The conformation of this side chain when bound to tubulin has been a subject of intense study, with evidence supporting a "T-shaped" conformation (T-Taxol) as the bioactive form nih.govvt.eduacs.orgnih.gov. This conformation positions the C-2 benzoyl group between the two phenyl groups of the side chain nih.gov.

Studies on paclitaxel derivatives with modified C-13 side chains highlight its importance. For instance, the 2′-hydroxyl group in the C-13 side chain is an absolute requirement for activity nih.gov. Quantitative analysis of derivatives with side chain deletions, such as 2′-deoxy-paclitaxel and N-debenzoyl-2′-deoxy-paclitaxel, showed significantly reduced affinity for stabilized microtubules compared to paclitaxel nih.gov. Molecular dynamics simulations suggest that the 2′-OH group forms a crucial hydrogen bond with Asp26 within the microtubule binding site, which is a key stabilizing interaction in the region of the C-13 side chain nih.gov. The substituents at the 3′-position are also hypothesized to orient the 2′-OH group for this productive hydrogen bonding interaction nih.gov. While the C-13 side chain is essential for antitumor activity, it is also suggested to mainly provide specific binding researchgate.netcjsc.ac.cn.

Role of C-2 and C-4 Ester Groups in Activity

The acyl groups at C-4 and the C-2 benzoate (B1203000) group, or variations thereof, are also considered major structural features necessary for activity acs.org. These ester groups are intimately involved in interactions at the binding site capes.gov.brresearchgate.net.

Modifications at the C-2 position, particularly to the benzoyl group, can significantly impact activity. Replacing the 2-benzoyl group with substituted benzoyl groups has shown that para-substituted derivatives are generally less active, while ortho and especially meta-substituted aroyl substituents can lead to significantly more active analogues nih.gov. For example, a meta-azido derivative was found to be about sixfold more cytotoxic than paclitaxel, whereas the corresponding para-azido derivative was essentially inactive nih.gov. The C-2 benzoyl and the taxane (B156437) ring systems are considered essential groups for microtubule binding researchgate.net.

The C-4 acetate (B1210297) group also plays a role in activity. While some modifications are tolerated, the presence of an acyl group at C-4 is important acs.orgcapes.gov.br. Studies have explored the effect of different aromatic esters attached at the C-4 position on activity mdpi.com.

Synthesis and Evaluation of Novel Taxane Derivatives

The understanding of paclitaxel's SAR and its interaction with tubulin has guided the rational design and synthesis of novel taxane derivatives aimed at improving therapeutic properties nih.govresearchgate.net.

Rational Design for Improved Tubulin Interaction

Rational design efforts have focused on creating paclitaxel analogues with improved tubulin binding and activity. This often involves designing molecules that can better fit or interact more favorably with the paclitaxel binding site on β-tubulin nih.govvt.edu.

One approach has been the design of conformationally constrained analogues that mimic the proposed bioactive T-shaped conformation of paclitaxel nih.govvt.eduacs.orgnih.gov. Bridged paclitaxel derivatives, where a tether links different parts of the molecule, have been synthesized to lock the molecule into a specific conformation believed to be optimal for tubulin binding nih.govvt.eduacs.orgacs.orgnih.gov. For example, bridging between the C-4 acetate methyl and the ortho center of the C-3′ phenyl has yielded compounds with activity equal to or surpassing that of paclitaxel in tubulin assembly and cytotoxicity assays tandfonline.com. Molecular modeling of such bridged analogues in complex with β-tubulin has provided insights into favorable interactions and how unfavorable steric clashes observed with the native paclitaxel structure might be avoided nih.gov.

Crystal structures of taxane-tubulin complexes, including that of baccatin III (the core moiety of paclitaxel), have provided atomic-level detail of the interaction and guided the engineering of taxanes with modified C13 side chains elifesciences.orgbiorxiv.org. These studies help to understand how different structural features contribute to binding affinity and microtubule stabilization elifesciences.org.

Derivatization for Altered Cellular Uptake or Distribution

Modifying the paclitaxel structure or formulating it with delivery systems can alter its cellular uptake and distribution, potentially improving efficacy and reducing toxicity emanresearch.orgrsc.orgnih.govspandidos-publications.comnih.gov.

Derivatization can involve conjugating paclitaxel to other molecules or incorporating it into delivery vehicles. For instance, bile acid-paclitaxel hybrids have been synthesized and evaluated mdpi.com. Another strategy involves creating simple weak-acid derivatives of paclitaxel, such as paclitaxel-succinic acid (PTX-SA), which can be remotely loaded into liposomes rsc.org. PTX-SA liposomes have shown improved encapsulation efficiency, stability, sustained drug release, prolonged half-life, enhanced tumor accumulation, and improved in vivo anti-cancer efficacy compared to free paclitaxel rsc.org.

Nanocrystal formulations of paclitaxel have also been explored to improve the delivery of this poorly soluble drug nih.govnih.gov. Paclitaxel nanocrystals can be internalized by cells at higher concentrations than conventional formulations, likely via endocytosis nih.gov. Surface modifications of nanocrystals, for example, with polymers like PEG or by incorporating targeting ligands like folic acid, can significantly influence cellular uptake and distribution, potentially enhancing targeted delivery to cancer cells and reducing uptake by normal tissues or macrophages nih.govnih.gov. Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs), loaded with paclitaxel have shown high cellular uptake and increased cytotoxicity, and can potentially affect P-gp-mediated multidrug resistance nih.gov.

The distribution and penetration of paclitaxel within tissues can also be influenced by its formulation and cellular transporters like P-glycoprotein (P-gp) spandidos-publications.com. Studies in multicellular layer cultures have shown that the penetration of paclitaxel can be limited, which may contribute to reduced anti-proliferative activity in these models spandidos-publications.com. Strategies to overcome efflux by P-gp and improve tissue penetration are important aspects of designing paclitaxel delivery systems spandidos-publications.com.

Conformationally Constrained Analogues and Bioactive Conformation Studies

Studies on the bioactive conformation of Paclitaxel bound to tubulin are critical for rational drug design. Paclitaxel is a flexible molecule, and its conformation can vary depending on its environment. Determining the specific three-dimensional shape that Paclitaxel adopts when it binds to its target site on β-tubulin is essential for designing analogues that pre-organize into this active conformation, potentially leading to improved binding affinity and efficacy labsolu.caresearchgate.netwikipedia.orglgcstandards.com.

Conformationally constrained analogues are synthesized with rigid linkers or cyclic structures designed to restrict the molecule's flexibility and lock it into a specific conformation believed to mimic the bioactive state labsolu.caresearchgate.netwikipedia.orglgcstandards.comdaneshyari.com. Various experimental techniques, including NMR spectroscopy (such as REDOR NMR) and X-ray crystallography (specifically electron crystallography of tubulin-Paclitaxel complexes), have been employed to probe the tubulin-bound conformation labsolu.cawikipedia.orglgcstandards.com. These studies have led to the proposal of different models for the bioactive conformation, such as the "T-Taxol" conformation, which suggests a specific arrangement of the taxane core and side chains relative to the tubulin binding site labsolu.cawikipedia.orglgcstandards.com. Synthesis and evaluation of conformationally constrained analogues based on these models help validate the proposed bioactive conformation; analogues that are constrained in the correct conformation are expected to exhibit high biological activity labsolu.caresearchgate.netwikipedia.orglgcstandards.com.

Computational Approaches in SAR Studies

Computational methods play an increasingly important role in understanding Paclitaxel's SAR and guiding the design of new analogues. These approaches allow researchers to model the interaction of Paclitaxel and its analogues with tubulin at the molecular level, predict their biological activity, and explore conformational landscapes.

Molecular Docking and Dynamics Simulations of Paclitaxel-Tubulin Complexes

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) and affinity of a small molecule (ligand), such as Paclitaxel or its analogues, to a protein target, such as tubulin. By simulating the interaction between the ligand and the binding site, docking studies can provide insights into the key residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the relative binding strengths of different compounds. This information is valuable for understanding why certain structural modifications affect activity and for designing analogues with improved binding characteristics.

Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of the ligand-protein complex. MD simulations allow researchers to observe the flexibility of both the ligand and the protein, assess the stability of the docked complex, and explore conformational changes that may occur upon binding. These simulations can provide a more realistic picture of the binding process and the dynamics of the complex compared to static docking poses. Studies using molecular docking and dynamics simulations have been instrumental in refining models of the Paclitaxel binding site on β-tubulin and understanding the molecular basis of its microtubule-stabilizing activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models use molecular descriptors (numerical representations of chemical structure and properties) to build predictive models that can estimate the activity of new, untested compounds.

By analyzing the relationship between structural features and biological activity for a set of Paclitaxel analogues, QSAR models can identify the key molecular properties that influence activity, such as steric, electronic, and hydrophobic parameters. These models can then be used to predict the activity of newly designed analogues before they are synthesized and tested experimentally, thus accelerating the drug discovery process. Various QSAR techniques, including linear regression and machine learning methods like artificial neural networks, have been applied to Paclitaxel analogues to model their cytotoxicity, tubulin binding affinity, and other relevant biological endpoints.

Molecular and Cellular Mechanisms of Resistance to Paclitaxel

Drug Efflux Pump Overexpression

One of the primary mechanisms of paclitaxel (B517696) resistance involves the increased expression of ATP-Binding Cassette (ABC) transporters. nih.govnih.govresearchgate.netresearchgate.netbiorxiv.orgmdpi.com These transmembrane proteins act as efflux pumps, actively transporting various substances, including many chemotherapeutic drugs, out of the cell, thereby reducing their intracellular concentration and limiting their cytotoxicity. mdpi.commdpi.comnih.gov

Role of ATP-Binding Cassette (ABC) Transporters (e.g., ABCB1, ABCC10)

Several ABC transporters have been implicated in paclitaxel resistance. The most well-characterized is ABCB1, also known as P-glycoprotein (P-gp) or MDR1. nih.govnih.govresearchgate.netresearchgate.netmdpi.comaacrjournals.org Overexpression of ABCB1 is a significant factor in multidrug resistance (MDR) and has been linked to paclitaxel resistance in various cancers, including ovarian, breast, and lung cancers. biorxiv.orgmdpi.comaacrjournals.org ABCB1 transports a wide range of hydrophobic and amphipathic compounds, including taxanes like paclitaxel. mdpi.comaacrjournals.org

Another ABC transporter involved in paclitaxel resistance is ABCC10 (also known as MRP7). biorxiv.orgaacrjournals.orgcellphysiolbiochem.comnih.govaacrjournals.org ABCC10 is an important member of the MRP subfamily and has been shown to transport paclitaxel, docetaxel (B913), and other natural product anticancer drugs. aacrjournals.org Overexpression of ABCC10 has been observed in paclitaxel-resistant cell lines and contributes to reduced intracellular drug accumulation. biorxiv.orgcellphysiolbiochem.com Studies have indicated that both ABCB1 and ABCC10 are predominant factors limiting paclitaxel efficacy. aacrjournals.org

Other ABC transporters, such as ABCC1, ABCC2, ABCC3, ABCC5, and ABCG2, have also been implicated in paclitaxel resistance in certain cancer types, although ABCB1 and ABCC10 are most frequently highlighted in the context of direct paclitaxel efflux. biorxiv.orgcellphysiolbiochem.comresearchgate.net

Modulation of Efflux Pump Activity and Expression

The activity and expression of ABC transporters can be modulated by various factors, contributing to the development or reversal of paclitaxel resistance. Increased gene expression of ABCB1 and ABCC10 leads to higher levels of the efflux pump proteins. nih.govbiorxiv.org This can occur through genomic alterations or epigenetic modifications. biorxiv.org

Pharmacological modulators targeting ABC transporters have been investigated as a strategy to overcome resistance. nih.govmdpi.comnih.gov These modulators aim to inhibit the efflux activity of the pumps, thereby increasing intracellular drug concentrations and restoring sensitivity. mdpi.comnih.gov For example, studies have explored compounds that inhibit ABCB1 and ABCC10 to enhance the antitumor activity of paclitaxel. aacrjournals.orgaacrjournals.org Additionally, certain signaling pathways, such as the MEK-ERK pathway, have been shown to modulate P-gp expression. mdpi.com

Data on the impact of specific modulators on ABCB1 and ABCC10 activity in the context of paclitaxel resistance is an active area of research. For instance, some studies have shown that certain compounds can stimulate or inhibit the ATPase activity of these transporters, which is directly linked to their drug transport function. mdpi.comaacrjournals.org

Alterations in Microtubule Structure and Dynamics

Paclitaxel exerts its cytotoxic effects by binding to β-tubulin, a key component of microtubules, and promoting microtubule assembly and stability. researchgate.netbiorxiv.orgnih.govdovepress.compharmgkb.orgnih.gov This hyperstabilization disrupts normal microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis. researchgate.netbiorxiv.orgpharmgkb.orgnih.gov Alterations in the structure and dynamics of microtubules can interfere with paclitaxel binding or action, leading to resistance. nih.govresearchgate.netnih.govpharmgkb.org

Tubulin Isotype Expression and Mutations (e.g., α- and β-tubulin modifications)

Changes in the expression levels of different tubulin isotypes, particularly β-tubulin isotypes, have been linked to paclitaxel resistance. researchgate.netnih.govpharmgkb.orgaacrjournals.orgoncotarget.complos.orgmdpi.com Overexpression of certain β-tubulin isotypes, such as class III β-tubulin (TUBB3), has been frequently associated with paclitaxel resistance in various cancers, including ovarian and lung cancer. aacrjournals.orgoncotarget.complos.orgmdpi.com While some studies suggest that increased expression of specific β-tubulin isotypes can confer resistance by altering microtubule assembly and dynamics, others have yielded conflicting results regarding the extent of this resistance. nih.govaacrjournals.orgoncotarget.commdpi.com

Point mutations in tubulin genes, particularly in β-tubulin, can also lead to paclitaxel resistance. nih.govresearchgate.netnih.govpharmgkb.orgaacrjournals.orgplos.orgnih.gov These mutations can occur at or near the paclitaxel binding site on β-tubulin, reducing the drug's affinity or ability to stabilize microtubules effectively. nih.govdovepress.compharmgkb.orgnih.gov Studies in cell lines have shown that such mutations can disrupt microtubule assembly and confer resistance. plos.orgnih.gov However, the prevalence and significance of tubulin point mutations as a primary mechanism of clinical paclitaxel resistance in patients remain a subject of ongoing research, with some studies failing to find a strong correlation. nih.govaacrjournals.org

Alterations in α-tubulin have also been investigated, although β-tubulin modifications are more commonly implicated in paclitaxel resistance. researchgate.netaacrjournals.orgplos.orgnih.gov

Changes in Microtubule Assembly and Stability

Studies have shown that cells selected for paclitaxel resistance can have reduced levels of assembled tubulin compared to sensitive cells. biologists.com This suggests that resistant cells may maintain microtubule function within a range of stability that is less susceptible to disruption by paclitaxel. nih.govbiologists.com Proteins that modulate microtubule dynamics, such as certain microtubule-associated proteins (MAPs), can also play a role in altering microtubule stability and contributing to resistance. aacrjournals.orgthno.org For example, some proteins can decrease microtubule stability, leading to paclitaxel resistance. thno.org

Dysregulation of Apoptotic and Survival Pathways

Paclitaxel induces cell death primarily through the induction of apoptosis following mitotic arrest. researchgate.netbiorxiv.orgpharmgkb.orgnih.gov Resistance can occur if cancer cells develop mechanisms to evade this programmed cell death or enhance survival pathways. nih.govresearchgate.netnih.govoncotarget.comspandidos-publications.com

Alterations in the expression or function of proteins involved in the apoptotic machinery, particularly members of the BCL-2 family, can confer paclitaxel resistance. researchgate.netdovepress.comnih.govoncotarget.comspandidos-publications.com Anti-apoptotic proteins (e.g., BCL-2, MCL-1) can be overexpressed, while pro-apoptotic proteins (e.g., BAX, BAD, caspases) may be downregulated or functionally impaired. dovepress.comnih.govoncotarget.comspandidos-publications.com This imbalance can prevent the activation of the caspase cascade and block the execution phase of apoptosis, allowing cells to survive the cytotoxic effects of paclitaxel. nih.govspandidos-publications.com

Survival signaling pathways, such as the PI3K/AKT and MAPK pathways, can also contribute to paclitaxel resistance when dysregulated. dovepress.comspandidos-publications.comiiarjournals.org Activation of these pathways can promote cell survival and proliferation, counteracting the pro-apoptotic signals induced by paclitaxel. dovepress.comspandidos-publications.comiiarjournals.org Inhibiting these pathways has been explored as a strategy to resensitize resistant cells to paclitaxel. spandidos-publications.comiiarjournals.org

Research findings highlight the complex interplay between these pathways in determining cellular response to paclitaxel. For instance, studies have shown that acquired resistance can be mediated by increased anti-apoptotic protein expression or decreased pro-apoptotic protein expression. nih.gov

Aberrations in Bcl-2 Family Proteins and p53 Pathway

The Bcl-2 protein family plays a central role in regulating the intrinsic apoptotic pathway. nih.govmdpi.com This family includes both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (e.g., Bax, Bak, Bim, PUMA). nih.govplos.org An imbalance favoring anti-apoptotic proteins can inhibit the mitochondrial apoptotic pathway, contributing to Paclitaxel resistance. nih.govmdpi.com Overexpression of anti-apoptotic Bcl-2 family members or decreased levels of pro-apoptotic members are frequently observed in various malignancies and are implicated in resistance to chemotherapy. nih.gov For instance, overexpression of Bcl-w has been shown to promote Paclitaxel resistance, while its deletion increases Paclitaxel-induced cell death. mdpi.com High levels of Mcl-1 have also been associated with resistance to various chemotherapeutic agents, including Paclitaxel. nih.govmdpi.com

The p53 tumor suppressor protein is a critical regulator of the cellular response to DNA damage and other stresses, often leading to cell cycle arrest or apoptosis. medsci.org The p53 pathway can activate the expression of pro-apoptotic Bcl-2 family proteins like Bax, which are essential for initiating the mitochondrial apoptotic pathway. medsci.org Aberrations in the p53 pathway, such as mutations or functional inactivation, can impair the cell's ability to undergo apoptosis in response to Paclitaxel-induced damage, thereby conferring resistance. researchgate.netplos.org Some studies suggest that p53-dependent apoptosis is essential for the antitumor effect of Paclitaxel. medsci.org However, other research indicates that Bcl-2 and Bax expression levels were not significantly related to developed resistance in some cell lines. metu.edu.tr Hypoxia, a common feature of the tumor microenvironment, can also influence Bcl-2 family proteins and p53, contributing to chemoresistance in a cell type-dependent manner. plos.org

Activation of Anti-apoptotic Signaling Cascades (e.g., PI3K/Akt pathway)

Activation of pro-survival signaling pathways is a key mechanism by which cancer cells evade apoptosis and develop resistance to Paclitaxel. cancerbiomed.org The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a prominent example of such a cascade. ijbs.commdpi.comspandidos-publications.comthno.orgaacrjournals.org This pathway regulates various cellular processes, including cell division, growth, and survival. ijbs.com Dysregulated activation of the PI3K/Akt pathway is a pivotal contributor to chemotherapy resistance, diminishing the effectiveness of anticancer drugs like Paclitaxel. ijbs.commdpi.com

Studies have shown that activation of the PI3K/Akt pathway is associated with Paclitaxel resistance in various cancers, including breast and endometrial cancer. ijbs.commdpi.comaacrjournals.org For example, activation of the PI3K/AKT pathway is associated with Paclitaxel resistance in PIK3CA-mutated endometrial cancer. mdpi.com Overexpression of Akt has been demonstrated to confer resistance to apoptosis-inducing chemotherapy drugs, including Paclitaxel. ijbs.com The PI3K/Akt pathway can inhibit cell apoptosis by mediating the expression of Bcl-2 and Bax. spandidos-publications.com Furthermore, activation of this pathway can also influence the expression of ABC transporter proteins, which are involved in drug efflux. spandidos-publications.com Various upstream regulators, such as lncRNAs and proteins like Transgelin 2, have been implicated in activating the PI3K/Akt pathway, leading to Paclitaxel resistance. ijbs.comthno.orgaacrjournals.org

Genetic and Epigenetic Factors in Resistance

Genetic and epigenetic alterations play a significant role in the development of Paclitaxel resistance by influencing gene expression and cellular behavior. mdpi.comxiahepublishing.comfrontiersin.org

Role of Long Non-coding RNAs (lncRNAs) and MicroRNAs

Non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), are increasingly recognized as crucial regulators of gene expression and cellular processes, including drug resistance in cancer. frontiersin.orgfrontiersin.orgmdpi.com LncRNAs are RNA molecules longer than 200 nucleotides, while miRNAs are typically around 21 nucleotides. frontiersin.org Both can influence the expression of genes involved in drug resistance mechanisms. frontiersin.orgmdpi.com

LncRNAs have been identified as key regulators of Paclitaxel resistance in various cancers, including breast and ovarian cancer. nih.govfrontiersin.orgresearchgate.net They can contribute to resistance by enhancing drug efflux, promoting epithelial-mesenchymal transition (EMT), and modulating signaling pathways. nih.govresearchgate.net For instance, lncRNA H19 has been detected in Paclitaxel resistance. nih.govmdpi.com LncRNAs can act as sponges for miRNAs, thereby regulating the expression of miRNA target genes involved in resistance. mdpi.com

MicroRNAs also play significant roles in Paclitaxel resistance. frontiersin.orgmdpi.com They can regulate the expression of drug resistance genes and influence cancer cell progression and chemotherapy resistance. frontiersin.org Various miRNAs have been reported to be related to Paclitaxel resistance in breast cancer cells. frontiersin.org For example, miR-100 plays important roles in the resistance of luminal A subtype breast cancer cells to Paclitaxel. frontiersin.org Conversely, overexpression of miR-18a was reported to enhance Paclitaxel resistance by inhibiting the mTOR signaling pathway. frontiersin.org The interplay between lncRNAs and miRNAs forms complex regulatory networks that contribute to the development of chemoresistance. mdpi.commdpi.com

Cellular Adaptive Responses and Tumor Microenvironment Influences

Cancer cells can exhibit adaptive responses to the stress induced by chemotherapy, which contribute to their survival and the development of resistance. cancerbiomed.org These adaptive responses involve diverse molecular signaling pathways, including autophagy, ER stress signaling, and senescence. cancerbiomed.org Accumulating evidence suggests that these adaptive responses are crucial for tumor survival and progression, particularly under therapeutic pressure. cancerbiomed.org

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells (like cancer-associated fibroblasts), immune cells, blood vessels, and the extracellular matrix. mdpi.commdpi.comnih.gov The TME plays a critical role in cancer progression, metastasis, and the development of therapeutic resistance, including resistance to Paclitaxel. mdpi.commdpi.comnih.gov Factors within the TME, such as hypoxia, acidosis, and nutrient deprivation, can contribute to drug resistance. researchgate.netmdpi.comscispace.com Hypoxia, for instance, can induce genomic instability and influence the expression of tumor suppressor genes like p53, promoting resistance. researchgate.net

Interactions between cancer cells and stromal components within the TME can create protective niches that promote tumor cell survival during treatment. mdpi.commdpi.com Cancer-associated fibroblasts, for example, can induce the expression of antiapoptotic proteins in tumor cells through paracrine signaling. mdpi.com The TME can also influence drug efflux by inducing the expression of ABC transporters in tumor cells. mdpi.comscispace.com Furthermore, the acidic extracellular pH often found in the TME can affect the distribution and uptake of certain chemotherapy drugs, contributing to physiological drug resistance. scispace.com Cellular adaptive responses and the influence of the tumor microenvironment are interconnected, collectively contributing to the complex phenomenon of Paclitaxel resistance. cancerbiomed.orgmdpi.comnih.gov

Pre Clinical Research Models and in Vitro/in Vivo Investigations of Paclitaxel and Its Derivatives

In Vitro Cellular Assays for Biological Activity

Cytotoxicity and Proliferation Assays in Various Cancer Cell Lines

Specific research findings on the cytotoxicity and proliferation inhibitory effects of Taxol F-d5 (C₄₈H₄₈D₅NO₁₄) in various cancer cell lines were not found in the consulted sources. While paclitaxel (B517696) is a well-characterized cytotoxic agent affecting cancer cell proliferation, data specifically pertaining to this compound (C₄₈H₄₈D₅NO₁₄) in these assays is absent.

Tubulin Polymerization and Depolymerization Assays in Cell-Free Systems

No specific studies investigating the effects of this compound (C₄₈H₄₈D₅NO₁₄) on tubulin polymerization and depolymerization in cell-free systems were identified. The mechanism of action of paclitaxel involves promoting microtubule assembly and inhibiting depolymerization by binding to tubulin. However, whether this compound (C₄₈H₄₈D₅NO₁₄) exhibits similar effects and with what potency has not been detailed in the available literature.

Cell Cycle Analysis and Apoptosis Induction in Cultured Cells

Research specifically examining the impact of this compound (C₄₈H₄₈D₅NO₁₄) on cell cycle progression and apoptosis induction in cultured cells was not found. Paclitaxel is known to cause G2/M cell cycle arrest and induce apoptosis in cancer cells. nih.gov Without specific studies on this compound (C₄₈H₄₈D₅NO₁₄), its effects on these processes remain undocumented in the provided sources.

Studies on Cellular Uptake and Subcellular Localization

Specific investigations into the cellular uptake and subcellular localization of this compound (C₄₈H₄₈D₅NO₁₄) were not identified. Studies on paclitaxel and other drug formulations explore cellular uptake mechanisms and distribution, but data specific to this compound (C₄₈H₄₈D₅NO₁₄) are not available in the examined literature.

In Vivo Animal Model Studies

Specific in vivo studies utilizing this compound (C₄₈H₄₈D₅NO₁₄) in animal models, such as murine xenograft models, were not found in the consulted literature.

Efficacy Evaluation in Murine Xenograft Models (tumor growth inhibition)

There is no specific published data available in the examined sources regarding the efficacy evaluation of this compound (C₄₈H₄₈D₅NO₁₄) in murine xenograft models to assess tumor growth inhibition. While murine xenograft models are commonly used to evaluate the in vivo antitumor activity of paclitaxel and its formulations, specific studies focusing on this compound (C₄₈H₄₈D₅NO₁₄) were not identified.

Investigation of Molecular Pathways and Cellular Responses in Animal Tissues

Specific published research detailing the investigation of molecular pathways and cellular responses in animal tissues specifically attributed solely to this compound was not readily found within the scope of the conducted searches. Studies in this area predominantly focus on the parent compound, Paclitaxel, and its general mechanisms of action involving tubulin stabilization and disruption of mitosis.

Development and Pre-clinical Assessment of Novel Drug Delivery Systems

Information regarding the development and pre-clinical assessment of novel drug delivery systems specifically for this compound is limited in the available search results. Research into enhanced delivery systems, such as nanoparticle formulations or prodrugs, is primarily reported for the parent compound, Paclitaxel, to improve its solubility, reduce toxicity, and enhance tumor targeting.

Nanoparticle-Based Formulations (e.g., liposomes, polymeric micelles, nanodiamond conjugates)

Specific research on nanoparticle-based formulations, including liposomes, polymeric micelles, or nanodiamond conjugates, developed and assessed solely for this compound, was not identified in the conducted searches. Studies involving these advanced delivery systems typically evaluate their efficacy and characteristics with the non-deuterated form of the drug.

Prodrug and Conjugate Approaches (e.g., polypeptide conjugates, albumin-bound formulations)

Details on prodrug or conjugate approaches, such as polypeptide conjugates or albumin-bound formulations, specifically developed for this compound, were not found in the available search results. Research in this area has focused on creating modified versions of Paclitaxel to alter its pharmacokinetic properties and improve its therapeutic index. An albumin-bound formulation of Paclitaxel is an approved drug product. wikipedia.orgguidetopharmacology.orgmims.com

Evaluation of Enhanced Cellular Internalization and Intratumoral Distribution in Model Systems

Due to the limited specific information available on this compound within the detailed pre-clinical research areas outlined, it is not possible to provide data tables or detailed research findings focused solely on this deuterated compound in these contexts based on the conducted searches.

Advanced Analytical Methodologies for Taxol F D5 and Other Deuterated Taxanes

Application of Taxol F-d5 as an Internal Standard in Quantitative Analysis

The use of isotopically labeled internal standards, such as this compound, is a cornerstone of accurate quantitative analysis in various analytical techniques. clearsynth.comscioninstruments.com By adding a known amount of the deuterated analogue to a sample, variations introduced during sample preparation, matrix effects, and instrument variability can be effectively compensated for, leading to improved precision and accuracy in determining the concentration of the non-labeled analyte. clearsynth.comscioninstruments.com Deuterated internal standards are ideal because they behave chemically and physically very similarly to the analyte of interest but are distinguishable by mass spectrometry due to the mass difference introduced by the deuterium (B1214612) atoms. clearsynth.comscioninstruments.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantification

LC-MS/MS is a widely used and highly sensitive technique for the quantification of pharmaceutical compounds, including taxanes, in complex biological matrices such as plasma. dovepress.comlcms.cznih.govresearchgate.netdovepress.comnih.govnih.govresearchgate.netresearchgate.net this compound (d5-paclitaxel) is frequently employed as an internal standard in LC-MS/MS methods for the precise quantification of paclitaxel (B517696). dovepress.comdovepress.comnih.govnih.govresearchgate.net

In these methods, the chromatographic separation of paclitaxel and its deuterated internal standard is achieved using liquid chromatography, typically with a reversed-phase column. dovepress.comdovepress.comnih.gov Following separation, the compounds are introduced into a tandem mass spectrometer, where they are ionized (often in positive ion mode using electrospray ionization) and detected based on their specific mass-to-charge ratio (m/z) transitions in multiple reaction monitoring (MRM) mode. dovepress.comdovepress.comnih.govnih.gov For instance, specific MRM transitions are monitored for both paclitaxel and d5-paclitaxel to ensure selective detection and quantification. dovepress.comdovepress.comnih.govnih.gov The ratio of the peak area of paclitaxel to that of the d5-paclitaxel internal standard is then used to determine the concentration of paclitaxel in the original sample, referencing a calibration curve prepared with known concentrations of paclitaxel and a constant concentration of the internal standard. scioninstruments.comlcms.cz This approach effectively mitigates the impact of matrix effects and variations in ionization efficiency, which can be significant in biological samples. clearsynth.comlcms.cz

An example of LC-MS/MS parameters using d5-paclitaxel as an internal standard for paclitaxel quantification in plasma is shown in the table below, based on reported methods. dovepress.comdovepress.comnih.gov

ParameterPaclitaxel (Analyte)d5-Paclitaxel (Internal Standard)
Ionization ModePositive ESIPositive ESI
Detection ModeMRMMRM
Precursor Ion (m/z)854.5859.5
Product Ion (m/z)286.1291.1
Declustering Potential50 V50 V
Collision Energy24 V24 V
Dwell Time80 ms80 ms

Note: These parameters are illustrative and may vary depending on the specific instrument and method optimization.

The use of deuterated internal standards like d5-paclitaxel in LC-MS/MS contributes significantly to the robustness and reliability of quantitative assays for taxanes in various research and clinical settings. dovepress.comnih.govresearchgate.netdovepress.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

While LC-MS is generally preferred for the analysis of relatively non-volatile and thermally labile compounds like taxanes, GC-MS can be applied in specific scenarios, often requiring derivatization to increase volatility and thermal stability. protocols.ioeurl-pesticides.eujfda-online.com Deuterated internal standards are also valuable in GC-MS for quantitative analysis, serving the same purpose of compensating for variations as in LC-MS. scioninstruments.comjfda-online.com Although specific examples of this compound being used as an internal standard in GC-MS for paclitaxel quantification are less common in the provided search results compared to LC-MS applications, the principle of using deuterated analogues in GC-MS for quantitative analysis of other compounds is well-established. scioninstruments.comprotocols.ioeurl-pesticides.eujfda-online.com For instance, deuterated standards like chlorobenzene (B131634) D5 or d5-glycerol have been successfully employed as internal standards in GC-MS methods for the analysis of other substances. protocols.ioeurl-pesticides.eu The selection criteria for a GC-MS internal standard are similar to LC-MS, emphasizing similar chemical behavior to the analyte and distinct chromatographic and mass spectral properties. scioninstruments.com

Isotopic Labeling for Metabolic Research

Isotopic labeling with stable isotopes like deuterium is an invaluable tool in metabolic research, providing insights into the dynamic processes of biochemical pathways and the fate of specific molecules within biological systems. bitesizebio.commdpi.comnih.govmdpi.com Deuterated taxanes, including this compound and other isotopically labeled variants, are used to study the metabolism of taxanes.

Tracing of Metabolic Pathways and Enzyme-Mediated Transformations

By introducing a deuterated compound into a biological system, researchers can trace its transformation through various metabolic pathways. bitesizebio.commdpi.comnih.govmdpi.com As the labeled compound is metabolized by enzymes, the deuterium atoms are incorporated into downstream metabolites. mdpi.comnih.govmdpi.com The detection and identification of these labeled metabolites, typically using techniques like LC-MS or GC-MS, allow researchers to map the metabolic fate of the parent compound and identify the enzymes involved in its biotransformation. bitesizebio.commdpi.comnih.govmdpi.com

In the context of taxanes, isotopically labeled taxanes can be used to study their absorption, distribution, metabolism, and excretion (ADME) processes. By administering a deuterated taxane (B156437) and analyzing biological samples (e.g., plasma, urine, tissue) over time, researchers can identify and quantify the various deuterated metabolites formed. This provides information about the specific metabolic reactions that occur, such as oxidation, hydrolysis, or conjugation, and the enzymes responsible, such as cytochrome P450 enzymes, which are known to be involved in taxane metabolism. wikipedia.orgeur.nl While specific detailed research findings using this compound for comprehensive metabolic pathway tracing were not extensively detailed in the provided search results, the general principle of using stable isotope labeling for tracing drug metabolism is well-established and applicable to taxanes. bitesizebio.commdpi.comnih.govmdpi.com Studies using deuterated analogues of other drugs have demonstrated their utility in identifying metabolic pathways and understanding biotransformation processes. nih.gov

Investigation of Deuterium Isotope Effects on Reaction Kinetics and Mechanisms

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). dovepress.comjuniperpublishers.comresearchgate.netnih.govnih.gov This effect arises because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, requiring more energy to break. dovepress.comjuniperpublishers.comresearchgate.net By comparing the reaction rates of a non-deuterated compound and its deuterated analogue, researchers can gain insights into the mechanism of the reaction and identify rate-limiting steps involving the cleavage of C-H or C-D bonds. dovepress.comjuniperpublishers.comresearchgate.netnih.gov

In metabolic studies, deuterium isotope effects can be used to investigate the mechanisms of enzyme-catalyzed reactions involved in the metabolism of taxanes. If a metabolic step involves the cleavage of a C-H bond at a deuterated position, a primary kinetic isotope effect (kH/kD > 1) may be observed, indicating that this bond cleavage is at least partially rate-limiting. dovepress.comjuniperpublishers.comresearchgate.netnih.gov Conversely, an inverse isotope effect (kH/kD < 1) or no significant effect (kH/kD ≈ 1) can also provide valuable mechanistic information. dovepress.comrsc.org

Research using deuterated taxane precursors has explored kinetic isotope effects in taxane biosynthesis, providing insights into the enzymatic mechanisms involved in the formation of the taxane skeleton. rsc.org While direct studies on the deuterium isotope effects of this compound metabolism in humans were not prominently featured in the search results, the principle of using deuterated analogues to probe reaction kinetics and mechanisms is a powerful tool in understanding the enzymatic transformations of drugs, including taxanes. dovepress.comnih.govjuniperpublishers.comresearchgate.netnih.govnih.gov Deuteration has been investigated as a strategy to potentially alter the metabolic rate and pharmacokinetic properties of drugs by exploiting the kinetic isotope effect. dovepress.comnih.govjuniperpublishers.comresearchgate.netnih.gov

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide invaluable information regarding the molecular structure, functional groups, and chemical environment of taxanes and their deuterated counterparts.

High-Resolution NMR Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including complex natural products like taxanes researchgate.netnih.govmdpi.com. High-resolution NMR, encompassing techniques such as 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR, allows for the assignment of individual atoms within the molecule and the determination of their connectivity and spatial arrangement nih.govmdpi.com.

The use of deuterated solvents (e.g., CDCl₃, DMSO-d₆) is standard practice in NMR to provide a lock signal for spectrometer stability and to avoid overwhelming the spectrum with signals from the solvent's protons nih.govirisotope.comnottingham.ac.uk. For deuterated taxanes like this compound, NMR can confirm the positions and extent of deuterium incorporation by the absence or reduction of corresponding proton signals and changes in coupling patterns huji.ac.il. While specific high-resolution NMR data for this compound was not detailed in the search results, the principles applied to paclitaxel and other complex organic molecules using various NMR experiments are directly applicable nih.govmdpi.comresearchgate.net. Deuterium NMR (²H NMR) can also be directly used to assess the effectiveness of chemical deuteration huji.ac.il.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound based on its characteristic molecular vibrations nih.govacs.orgresearchgate.net. IR spectroscopy measures the absorption of light by molecular vibrations that result in a change in dipole moment, while Raman spectroscopy measures inelastically scattered light resulting from vibrations that cause a change in polarizability nih.gov.

These techniques can differentiate between various functional groups present in taxanes, such as carbonyls, hydroxyls, and aromatic rings nih.govscielo.br. Deuteration affects the vibrational frequencies of bonds involving deuterium (C-D, O-D, N-D), typically shifting them to lower wavenumbers compared to their hydrogen counterparts nih.govresearchgate.netacs.orgnih.gov. This isotopic shift can be exploited for identification and analysis, particularly in complex matrices or for imaging applications nih.govacs.orgnih.gov. For instance, C-D stretching vibrations often appear in the "silent region" (1800-2800 cm⁻¹) of the spectrum, where interference from endogenous molecules is minimal acs.orgnih.gov. Studies have utilized IR, including FTIR, for the characterization of taxanes and related formulations scielo.br. Raman spectroscopy, sometimes coupled with microscopy, has been used for imaging and analyzing deuterated compounds in biological contexts acs.orgnih.gov.

Chromatographic Techniques for Separation and Identification of Deuterated Taxanes

Chromatographic methods are essential for separating complex mixtures containing taxanes and their deuterated analogs, enabling their subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of taxanes nih.govresearchgate.netnih.govdovepress.comnih.govsigmaaldrich.comjst.go.jpjapsonline.com. Method development for taxanes typically involves optimizing parameters such as the stationary phase (commonly reversed-phase C18 columns), mobile phase composition (gradients of water and organic solvents like acetonitrile (B52724) or methanol (B129727), often with acidic or basic modifiers), flow rate, and detection method researchgate.netnih.govdovepress.comnih.govsigmaaldrich.comjst.go.jpjapsonline.com. UV detection at wavelengths around 227 nm is common for taxanes due to their aromatic rings nih.govjst.go.jpjapsonline.com.

For the analysis of deuterated taxanes like this compound, HPLC is frequently coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) nih.govresearchgate.netnih.govdovepress.com. Deuterated analogs are widely employed as internal standards in quantitative HPLC-MS/MS assays scioninstruments.comaptochem.comlcms.cznih.govdovepress.comresearchgate.net. The use of a deuterated internal standard helps to account for variations in sample preparation, matrix effects, and ionization efficiency, thereby improving the accuracy and precision of the quantification scioninstruments.comaptochem.comlcms.czresearchgate.net. For example, d5-paclitaxel has been used as an internal standard in LC-MS/MS methods for paclitaxel quantification dovepress.com. Method validation for HPLC assays includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) researchgate.netnih.govnih.govjapsonline.com.

Table 1 summarizes typical HPLC parameters for taxane analysis based on the reviewed literature.

ParameterTypical Range/ExamplesSource Indices
Stationary PhaseReversed-phase C18 (e.g., Hypersil Gold C-18, Zorbax Extend C18, Agilent Zorbax Eclipse Plus C18, Phenomenex C18) researchgate.netnih.govdovepress.comnih.govjapsonline.com
Mobile PhaseGradients of water/buffer and organic solvent (acetonitrile, methanol) researchgate.netnih.govdovepress.comnih.govjst.go.jpjapsonline.com
Mobile Phase ModifiersFormic acid, ammonium (B1175870) hydroxide, phosphate (B84403) buffer (pH 5) researchgate.netdovepress.comjapsonline.com
Flow Rate0.20 mL/min to 1.0 mL/min researchgate.netdovepress.comjapsonline.com
DetectionUV (227 nm), MS/MS nih.govresearchgate.netnih.govdovepress.comnih.govsigmaaldrich.comjst.go.jpjapsonline.com
Column Temperature40 °C dovepress.comjst.go.jp

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase nih.govdiva-portal.orgwikipedia.org. SFC is particularly well-suited for the separation of non-polar to moderately polar, thermally labile, and chiral compounds, making it relevant for taxane analysis wikipedia.org. SFC offers advantages such as faster separations, reduced organic solvent consumption compared to conventional HPLC, and compatibility with MS detection nih.govdiva-portal.org.

SFC coupled with tandem mass spectrometry (SFC-MS/MS) has been developed for the rapid quantification of taxane drugs like paclitaxel and related compounds in biological samples nih.gov. The mobile phase in SFC-MS methods for taxanes often consists of supercritical CO₂ with a polar co-solvent such as methanol nih.gov. Deuterated modifiers, such as CD₃OD, can be used in SFC, which can be beneficial for subsequent NMR analysis of collected fractions by minimizing protic residues nih.gov. While specific applications of SFC solely for this compound were not found, the successful application of SFC-MS/MS to other taxanes demonstrates its potential for the analysis of deuterated taxanes nih.gov.

Table 2 presents an example of SFC-MS method parameters for taxane analysis.

ParameterExampleSource Index
Mobile PhaseSupercritical CO₂ with methanol as co-solvent nih.gov
Flow Rate1.0 mL/min nih.gov
Separation TimeWithin 3 minutes nih.gov
DetectionTandem Mass Spectrometry (MS/MS) nih.gov
Internal StandardGlyburide (for paclitaxel, cabazitaxel, docetaxel) nih.gov

Q & A

Q. How to handle datasets involving this compound where raw spectral data conflicts with processed results?

  • Answer :
  • Raw Data Audit: Re-analyze spectra using open-source tools (e.g., MZmine, XCMS) to verify peak integration.
  • Transparency: Publish raw data in repositories like MetaboLights or ChEMBL with detailed preprocessing steps .

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